Technical Guide: Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS 898777-48-5)
Technical Guide: Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS 898777-48-5)
[1][2][3][4]
Executive Summary
Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS 898777-48-5) is a specialized, bifunctional organic intermediate utilized primarily in advanced medicinal chemistry and radiopharmaceutical development.[1][2][3] Characterized by a 4-iodophenyl "head," a lipophilic octanoate "linker," and a terminal ethyl ester "tail," this compound serves as a critical scaffold for Proteolysis Targeting Chimeras (PROTACs) and radiolabeled fatty acid analogs .[1]
Its dual reactivity—offering an electrophilic carbonyl/ester motif and a nucleophile-receptive aryl iodide—makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and radiohalogen exchange.[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in drug discovery.[1]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]
| Property | Specification |
| CAS Number | 898777-48-5 |
| IUPAC Name | Ethyl 8-(4-iodophenyl)-8-oxooctanoate |
| Molecular Formula | C₁₆H₂₁IO₃ |
| Molecular Weight | 388.24 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Aryl Iodide (C-I), Ketone (C=O), Ethyl Ester (-COOEt) |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=C(I)C=C1 |
Synthesis & Manufacturing Protocol
The industrial synthesis of Ethyl 8-(4-iodophenyl)-8-oxooctanoate typically employs a Friedel-Crafts Acylation , a robust method for constructing aryl ketones.[1] This pathway ensures high regioselectivity for the para-position due to the directing effects of the iodine substituent (weakly deactivating, para-directing) and steric factors.[1]
Reaction Pathway (Friedel-Crafts Acylation)
The core reaction involves the acylation of iodobenzene with ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate) catalyzed by a Lewis acid (Aluminum Chloride).[1]
Figure 1: Friedel-Crafts Acylation pathway for the synthesis of CAS 898777-48-5.
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid.[1]
Reagents:
-
Iodobenzene (1.0 eq)[1]
-
Ethyl 8-chloro-8-oxooctanoate (1.05 eq) [Prepared from mono-ethyl suberate + SOCl₂][1]
Step-by-Step Procedure:
-
Catalyst Suspension: In a flame-dried 3-neck flask equipped with a magnetic stir bar and addition funnel, suspend anhydrous AlCl₃ (1.1 eq) in dry DCM at 0°C.
-
Acyl Chloride Formation (In-situ): If starting from mono-ethyl suberate, treat with thionyl chloride (SOCl₂) and catalytic DMF to generate the acid chloride.[1] Remove excess SOCl₂ before use.[1]
-
Addition: Dropwise add a solution of Ethyl 8-chloro-8-oxooctanoate (1.05 eq) in DCM to the AlCl₃ suspension. Stir for 30 min at 0°C to form the acylium ion complex.
-
Substrate Introduction: Slowly add Iodobenzene (1.0 eq) in DCM.[1] The solution typically turns dark red/brown.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Quench: Cool to 0°C and carefully quench with ice-cold 1M HCl. Caution: Exothermic reaction.[1]
-
Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with sat.[1][5][4] NaHCO₃ (to remove unreacted acid) and Brine.[1] Dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes) to yield the target compound.
Advanced Applications in Drug Discovery[1]
Linkerology for PROTACs
In the design of PROTACs (Proteolysis Targeting Chimeras) , the linker length and composition are critical for ternary complex formation.[1] CAS 898777-48-5 offers a pre-functionalized C8 chain.[1]
-
Mechanism: The aryl iodide handle allows for rigid attachment to an E3 ligase ligand (e.g., Cereblon or VHL binders) via Suzuki coupling.[1] The ethyl ester can be hydrolyzed to the acid and coupled to a target protein warhead (e.g., a kinase inhibitor).[1]
-
Advantage: The 8-oxo group introduces a hydrogen-bond acceptor mid-chain, potentially improving solubility compared to pure alkyl chains.[1]
Radiopharmaceutical Precursor
The 4-iodophenyl moiety is a classic motif for Radioiodination via halogen exchange.[1]
-
Isotope Exchange: The non-radioactive iodine (I-127) can be exchanged for I-123 (SPECT) or I-124 (PET) using Cu(I)-catalyzed nucleophilic substitution or melt exchange methods.[1]
-
Fatty Acid Analogs: The structure mimics long-chain fatty acids.[1] Radiolabeled derivatives can serve as myocardial metabolism tracers, similar to BMIPP (15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid), but with modified pharmacokinetics due to the shorter chain and keto group.[1]
Figure 2: Functionalization pathways transforming the core scaffold into bioactive agents.[1]
Analytical Characterization & QC
To ensure "Self-Validating" protocols, the following analytical benchmarks must be met:
| Method | Expected Signal / Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 2H, Ar-H ortho to C=O) δ 7.60 (d, 2H, Ar-H ortho to I) δ 4.12 (q, 2H, O-CH₂-CH₃)δ 2.95 (t, 2H, -CH₂-C=O)δ 2.30 (t, 2H, -CH₂-COO)δ 1.3-1.7 (m, 8H, alkyl chain)δ 1.25 (t, 3H, -CH₃) |
| ¹³C NMR | Carbonyl peaks at ~199 ppm (Ketone) and ~173 ppm (Ester).[1][6] Aryl C-I carbon distinctively upfield (~100 ppm).[1] |
| HPLC Purity | >97% (AUC) at 254 nm.[1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 389.24 or [M+Na]⁺ = 411.[1]23. Characteristic Iodine isotopic pattern is not present (monoisotopic), but mass defect is significant.[1] |
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]
-
Storage: Light Sensitive . Store at 2-8°C under inert gas. The carbon-iodine bond is susceptible to photolytic cleavage over time, leading to liberation of free iodine (purple discoloration).[1]
-
Disposal: Halogenated organic waste.[1] Do not mix with acid streams.[1]
References
-
Fluorochem . (2024).[1] Ethyl 8-(4-iodophenyl)-8-oxooctanoate Product Sheet. Retrieved from [1]
-
PubChem . (2024).[1] Compound Summary: Ethyl 8-(4-iodophenyl)-8-oxooctanoate.[1][7][2][3][8] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem . (2024).[1] Synthesis Protocols for Aryl-Oxo-Octanoates. Retrieved from [1]
-
BLDpharm . (2024).[1] Safety Data Sheet: CAS 898777-48-5.[1][7][3] Retrieved from [1]
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